![molecular formula C15H12F3NO3 B2801583 2-methoxy-6-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol CAS No. 1232819-90-7](/img/structure/B2801583.png)
2-methoxy-6-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-6-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol is a biochemical compound used for proteomics research . It has a molecular formula of C15H12F3NO3 and a molecular weight of 311.26 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H12F3NO3 . It contains a phenol group (a benzene ring with a hydroxyl group), an imine group (a carbon-nitrogen double bond), and a trifluoromethoxy group (a carbon-oxygen bond with three fluorine atoms attached to the carbon). The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography .Applications De Recherche Scientifique
Synthesis and Crystal Structure Analysis
This compound is part of the halo-functionalized crystalline Schiff base (imine) compounds synthesized for their interesting chemical properties. The synthesis process involves condensation reactions of substituted benzaldehydes and substituted aniline. The resulting compounds, including the one , have been characterized by single-crystal X-ray diffraction (SC-XRD) studies. Such studies have revealed the role of fluorine atoms in stabilizing the crystal packing through intermolecular interactions. Quantum chemical calculations complement these experimental findings, offering insights into the molecules' stability and potential applications in nonlinear optical (NLO) devices due to their notable electronic properties (Ashfaq et al., 2022).
Antibacterial and Antioxidant Activities
Research on tridentate substituted salicylaldimines, including variations of the compound in focus, has shown these molecules to possess significant antibacterial and antioxidant activities. The structural variations of these compounds influence their effectiveness against multi-drug resistance Gram-positive and Gram-negative organisms. Studies suggest that electron-donating groups within these compounds enhance their antibacterial and antioxidant properties, highlighting their potential in medical and pharmaceutical applications (Oloyede-Akinsulere et al., 2018).
Antioxidant Activity Analysis
A specific study focused on synthesizing Schiff base compounds from vanillin and panisidine, including the one , has demonstrated these compounds' effective antioxidant activities. Characterization through various spectroscopic methods and antioxidant activity assessed using the DPPH method has shown promising results. Such findings indicate the potential of these compounds in applications requiring antioxidant properties, such as in the development of new pharmaceuticals or as additives in food and cosmetic products (Kusumaningrum et al., 2021).
Nonlinear Optical (NLO) Properties
The research into the compound's NLO properties has revealed its potential for use in optoelectronic applications. Studies combining experimental and theoretical approaches have found that compounds similar to the one in focus exhibit significant linear polarizability and second-order hyperpolarizability. Such properties are crucial for the development of materials for NLO applications, including optical switches, modulators, and telecommunications technologies (Alaşalvar et al., 2014).
Catalytic Applications
Investigations into the catalytic applications of Schiff base compounds related to the subject compound have shown promising results in the methoxycarbonylation of olefins. The synthesis and characterization of palladium(II) complexes with Schiff base ligands demonstrate their effectiveness as catalysts in producing linear esters. Such catalytic activities are essential for the chemical industry, particularly in synthesizing esters used as flavors, fragrances, and plasticizers (Akiri & Ojwach, 2019).
Orientations Futures
The future directions for research on this compound could potentially involve further exploration of its biochemical activity, particularly in relation to its potential interaction with estrogen receptors . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
Propriétés
IUPAC Name |
2-methoxy-6-[[3-(trifluoromethoxy)phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-21-13-7-2-4-10(14(13)20)9-19-11-5-3-6-12(8-11)22-15(16,17)18/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKIPAZQCPREHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-6-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide](/img/structure/B2801501.png)
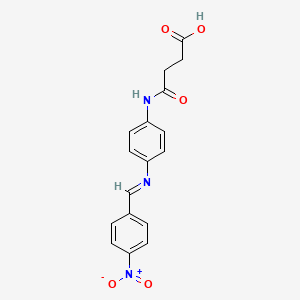
![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2801503.png)
![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2801504.png)
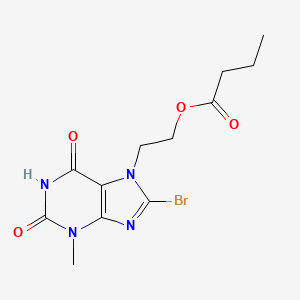
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2801509.png)
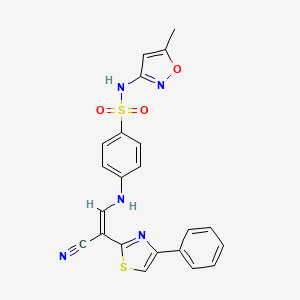
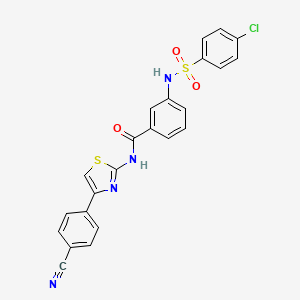

![N-(2-chloro-5-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2801513.png)

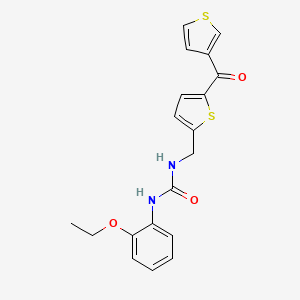

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2801523.png)